5-(Bromoacetyl)-2-oxoindoline
Overview
Description
5-(Bromoacetyl)-2-oxoindoline is a chemical compound that belongs to the class of indoline derivatives. Indoline is a bicyclic compound consisting of a benzene ring fused to a pyrrolidine ring. The presence of a bromoacetyl group at the 5-position and an oxo group at the 2-position of the indoline ring makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Bromoacetyl)-2-oxoindoline typically involves the bromination of 2-oxoindoline followed by acetylation. One common method is to start with 2-oxoindoline and react it with bromoacetyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone at a temperature of around 50°C .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions to achieve higher yields and purity. This often involves using continuous flow reactors and automated systems to precisely control the temperature, pressure, and reaction time. The use of green solvents and catalysts is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5-(Bromoacetyl)-2-oxoindoline undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Produces substituted indoline derivatives.
Oxidation: Yields oxo derivatives.
Reduction: Forms hydroxyl derivatives.
Scientific Research Applications
5-(Bromoacetyl)-2-oxoindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical sensors.
Mechanism of Action
The mechanism of action of 5-(Bromoacetyl)-2-oxoindoline involves its interaction with various molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to their inhibition. This compound is particularly effective in inhibiting enzymes involved in metabolic pathways, thereby disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
5-Bromoindole: Lacks the acetyl and oxo groups, making it less reactive.
2-Oxoindoline: Does not have the bromoacetyl group, limiting its applications in nucleophilic substitution reactions.
5-(Bromoacetyl)salicylamide: Similar in structure but has different biological activities and applications.
Uniqueness
5-(Bromoacetyl)-2-oxoindoline is unique due to the presence of both the bromoacetyl and oxo groups, which confer a high degree of reactivity and versatility. This makes it a valuable compound for various chemical transformations and biological studies.
Biological Activity
Overview
5-(Bromoacetyl)-2-oxoindoline is a synthetic compound that belongs to the indoline derivative class. Its unique structure, characterized by a bromoacetyl group at the 5-position and an oxo group at the 2-position of the indoline ring, imparts significant reactivity and potential biological activity. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its promising properties as an enzyme inhibitor and its applications in cancer therapy and antimicrobial research.
- Molecular Formula : C₁₃H₉BrN₂O₂
- Molecular Weight : 254.08 g/mol
- CAS Number : 105316-98-1
The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites on proteins and enzymes. The bromoacetyl group can form covalent bonds with these sites, leading to the inhibition of various enzymes involved in metabolic pathways. This mechanism disrupts cellular processes, making it a candidate for therapeutic applications.
Anticancer Activity
Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that compounds with similar scaffolds can inhibit the growth of various cancer cell lines, including:
- HT-29 colon cancer cells : IC₅₀ = 9 nM
- MCF-7 breast cancer cells : IC₅₀ = 17 nM
These findings suggest that this compound may have comparable potency against these cancer types due to its structural similarities with other potent inhibitors .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been explored for its antimicrobial effects. Preliminary studies indicate that it may inhibit bacterial growth and could serve as a lead compound for developing new antibiotics.
Structure-Activity Relationship (SAR)
The presence of both the bromoacetyl and oxo groups in this compound enhances its reactivity compared to other indoline derivatives. For example:
Compound | Structure Features | Biological Activity |
---|---|---|
5-Bromoindole | Lacks acetyl and oxo groups | Less reactive |
2-Oxoindoline | No bromoacetyl group | Limited nucleophilic substitution |
5-(Bromoacetyl)salicylamide | Similar but different biological activities | Varies significantly |
This table illustrates how structural variations influence the biological activity of related compounds.
Case Studies and Research Findings
- Enzyme Inhibition Studies :
- Cytotoxicity Assays :
- Antimicrobial Testing :
Properties
IUPAC Name |
5-(2-bromoacetyl)-1,3-dihydroindol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO2/c11-5-9(13)6-1-2-8-7(3-6)4-10(14)12-8/h1-3H,4-5H2,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLZVVMOQHTDAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C(=O)CBr)NC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80622421 | |
Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105316-98-1 | |
Record name | 5-(Bromoacetyl)-1,3-dihydro-2H-indol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80622421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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